5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide
Description
Properties
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28I3N3O10/c1-10(30)36-8-14(38-12(3)32)6-28-22(34)16-18(24)17(20(26)21(27)19(16)25)23(35)29(5)7-15(39-13(4)33)9-37-11(2)31/h14-15H,6-9,27H2,1-5H3,(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHGJKXXZCQSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28I3N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700735 | |
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-09-9 | |
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Amino-1,3-Benzenedicarboxylic Acid Derivatives
The foundational step involves preparing 5-amino-1,3-benzenedicarboxylic acid dimethyl ester or its di-n-butyl ester variant. These intermediates are synthesized via catalytic hydrogenation of 5-nitro-1,3-benzenedicarboxylic acid dimethyl ester using palladium on carbon (Pd/C) in methanol under hydrogen pressure . For example, hydrogenation at 45–55°C for 2 hours achieves near-quantitative conversion . The resulting amine is stabilized under basic conditions (pH 10) to prevent oxidation .
Amidation with 2-Amino-1,3-Dihydroxypropane
Amidation of the diester with 2-amino-1,3-dihydroxypropane (isoserinol) or 1-amino-2,3-dihydroxypropane (serinol) is conducted in polar aprotic solvents like methanol or diglyme. Key parameters include:
This step yields 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide with 90–95% efficiency .
Iodination of the Benzene Ring
Triiodination introduces iodine atoms at positions 2, 4, and 6 using sodium iodochloride (NaICl₂) in aqueous HCl. Conditions include:
The reaction generates 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide in 75% yield .
Acetylation of Hydroxyl Groups
Acetylation protects hydroxyl groups using acetic anhydride or glacial acetic acid with thionyl chloride (SOCl₂) as a catalyst. Key steps:
This produces 5-(acetylamino)-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide with 85–90% purity .
N-Methylation of the Amino Group
N-Methylation introduces the methyl group using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions:
Excess methylating agent (1.2–1.5 equivalents) ensures complete substitution, achieving yields of 75–80% .
Purification and Isolation
Final purification involves:
-
Acid-Base Extraction : Adjusting pH to precipitate the product .
-
Column Chromatography : Silica gel with ethyl acetate/methanol eluents .
Typical purity exceeds 98%, with residual solvents below 0.1% .
Comparative Analysis of Methods
| Step | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Amidation | 105°C, NaOMe/MeOH | 90–95 | 95 | Avoiding ester hydrolysis |
| Iodination | 50°C, NaICl₂/HCl | 75 | 85 | Controlling iodine substitution |
| Acetylation | 80°C, Ac₂O/SOCl₂ | 85–90 | 90 | Over-acetylation |
| N-Methylation | 70°C, NaOH-Ca(OH)₂/H₂O | 75–80 | 88 | Byproduct formation |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the iodine atoms, potentially leading to deiodination.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Deiodinated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Formed by replacing acetyl groups with other functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Cell Imaging: Utilized in biological studies for imaging cells and tissues due to its high iodine content.
Medicine
Contrast Agent: Widely used in CT scans and X-ray imaging to enhance the visibility of internal structures.
Drug Delivery: Investigated for use in targeted drug delivery systems due to its ability to bind to specific tissues.
Industry
Material Science: Explored for use in developing new materials with unique properties.
Mechanism of Action
The primary mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide in medical imaging involves its high iodine content. Iodine atoms have a high atomic number, which increases the absorption of X-rays. When administered to a patient, the compound accumulates in specific tissues, enhancing the contrast in imaging studies. This allows for better visualization of structures such as blood vessels, organs, and tumors.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Solubility and Stability
- Target Compound: Acetyloxy groups likely reduce aqueous solubility compared to hydroxylated analogs. No direct data, but structurally similar 5-amino-N,N'-bis(2,3-dihydroxypropyl)-... shows solubility in ethanol-water mixtures (0.1–1.2 mol/kg at 318–353 K) .
- Iohexol-Related Compound A: High water solubility due to polar dihydroxypropyl groups, critical for intravenous administration .
- Iomeprol/Ioversol : Enhanced solubility via hydrophilic side chains (e.g., hydroxyethoxy), making them suitable for high-contrast imaging .
Research Findings and Trends
- Synthesis Efficiency : Acetyloxy-containing derivatives (e.g., target compound) require complex protection-deprotection steps, reducing yield compared to hydroxylated analogs .
- Metabolic Stability : Acetylated compounds may exhibit prolonged circulation times but risk esterase-mediated hydrolysis in vivo, altering pharmacokinetics .
- Clinical Potential: Hydroxylated analogs dominate clinical use due to proven safety; acetylated derivatives remain investigational for niche applications (e.g., lipid-based formulations) .
Biological Activity
The compound 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide (CAS Number: 76350-09-9) is a chemically complex organic molecule notable for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of iodine-based contrast agents like Iopromide. This article delves into its biological activity, examining its pharmacological properties, safety profile, and potential therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₂₄H₃₀I₃N₃O₁₀ |
| Molecular Weight | 901.22 g/mol |
| CAS Number | 76350-09-9 |
| Appearance | White solid |
| Solubility | Chloroform |
Structure
The structure of the compound features a tri-iodinated aromatic ring, which contributes to its radiopacity, making it suitable for use in imaging applications. The presence of multiple acetyloxy groups enhances its solubility and stability.
Pharmacodynamics
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide exhibits several pharmacodynamic properties:
- Contrast Agent : The iodine content provides significant radiopacity, which is essential for enhancing the visibility of internal structures during imaging procedures such as CT scans.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties due to the presence of the amino group and iodine atoms .
Toxicology and Safety Profile
The safety profile of this compound has been assessed in various studies:
- Acute Toxicity : The compound is categorized as harmful if swallowed (H302) and may cause skin irritation (H315) according to PubChem .
- Carcinogenic Potential : Some studies indicate that certain derivatives may release carcinogenic amines under specific conditions, necessitating careful handling and further investigation into long-term effects .
Case Studies and Research Findings
- Contrast Enhancement Studies :
- Antimicrobial Efficacy :
- Synthesis and Applications :
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Purification Method | Yield (%) |
|---|---|---|---|
| Iodination | ICl in DMF, 50°C | Column chromatography | 65–72 |
| Acetylation | Ac₂O, pyridine, RT | Recrystallization | 85–90 |
What analytical techniques are critical for confirming the molecular structure?
Basic Research Question
Structural validation requires a combination of:
- Spectroscopy :
- Computational validation : Compare experimental NMR shifts with RHF-SCF gas-phase calculations at the 6-31G(d) level .
How can quantum chemical calculations optimize synthesis design?
Advanced Research Question
Integrate computational methods to reduce trial-and-error experimentation:
- Reaction path search : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model iodination regioselectivity and transition states .
- Solvent effects : Apply COSMO-RS simulations to predict solubility and stability of intermediates in methanol/DMSO mixtures .
- Feedback loops : Refine computational models using experimental data (e.g., reaction yields, spectroscopic results) .
How to address discrepancies in solubility predictions vs. empirical data?
Advanced Research Question
The compound’s low solubility in DMSO and methanol (predicted logP = 2.289) requires empirical adjustments:
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | <1 | 25 |
| Methanol | 2–3 | 25 |
| Water | Insoluble | 25 |
How to resolve contradictions in NMR and MS data during structural analysis?
Advanced Research Question
Contradictions arise from iodine’s spin-orbit coupling and hygroscopicity:
- Dynamic NMR : Conduct variable-temperature ¹H NMR (25–60°C) to resolve tautomerism or rotational barriers .
- Isotopic pattern analysis : Use HRMS to distinguish [M+H]⁺ from adducts (e.g., sodium or potassium clusters) .
- Hygroscopicity mitigation : Store samples under argon and use deuterated solvents pre-dried over molecular sieves .
What stability considerations are critical for handling this compound?
Basic Research Question
- Storage : Maintain at 2–8°C in amber vials to prevent photolytic deiodination .
- Hygroscopicity : Use desiccants (silica gel) during weighing and avoid prolonged exposure to humid environments .
How to validate multi-step reaction mechanisms, particularly regioselectivity?
Advanced Research Question
- Isotopic labeling : Introduce ¹²⁷I/¹²⁵I isotopes to track iodination sites via LC-MS/MS .
- Kinetic studies : Monitor reaction progress using in situ IR spectroscopy to identify rate-determining steps (e.g., acetyl group migration) .
- Computational docking : Model steric effects of 2,3-bis(acetyloxy)propyl groups on aromatic ring accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
